molecular formula C16H17F3N4O3S B2619257 1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1903476-11-8

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B2619257
CAS No.: 1903476-11-8
M. Wt: 402.39
InChI Key: BVCWTTJBNBFUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane is a synthetic organic compound that features an imidazole ring, a sulfonyl group, a trifluoromethyl-substituted benzoyl group, and a diazepane ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane likely involves multiple steps, including:

  • Formation of the imidazole ring.
  • Introduction of the sulfonyl group.
  • Attachment of the trifluoromethyl-substituted benzoyl group.
  • Construction of the diazepane ring.

Each step would require specific reagents and conditions, such as:

    Imidazole formation: Using formamide and glyoxal under acidic conditions.

    Sulfonylation: Using sulfonyl chloride in the presence of a base like pyridine.

    Benzoylation: Using trifluoromethylbenzoyl chloride in the presence of a base.

    Diazepane ring formation: Using appropriate diamines and dihalides under basic conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the sulfonyl group to a thiol.

    Substitution: Replacing functional groups on the imidazole or benzoyl rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: As a specialty chemical in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)phenyl]-1,4-diazepane: Similar structure but with a phenyl group instead of a benzoyl group.

    1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzyl]-1,4-diazepane: Similar structure but with a benzyl group instead of a benzoyl group.

Uniqueness

1-(1H-imidazole-4-sulfonyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c17-16(18,19)13-4-2-12(3-5-13)15(24)22-6-1-7-23(9-8-22)27(25,26)14-10-20-11-21-14/h2-5,10-11H,1,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCWTTJBNBFUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.